- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,

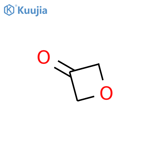

Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)

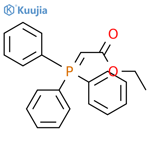

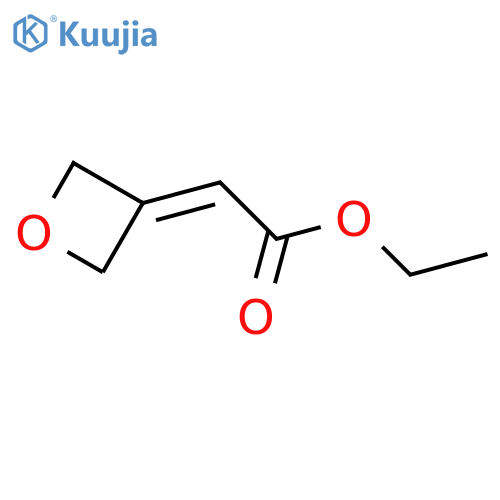

922500-91-2 structure

Nom du produit:Ethyl 2-(oxetan-3-ylidene)acetate

Numéro CAS:922500-91-2

Le MF:C7H10O3

Mégawatts:142.152502536774

MDL:MFCD12755197

CID:1025512

PubChem ID:53308471

Ethyl 2-(oxetan-3-ylidene)acetate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 2-(oxetan-3-ylidene)acetate

- Ethyl oxetan-3-ylideneacetate

- Ethyl 3-oxetanylideneacetate

- Oxetan-3-ylidene-acetic acid ethyl ester

- Ethyl (oxetan-3-ylidene)acetate

- CVZGHWOZWYWLBL-UHFFFAOYSA-N

- HT880

- BCP21917

- HT1134

- Ethyl 2-(oxetan-3-ylidene);acetate

- PB19291

- ST1020106

- Aceticaci

- CS-0006466

- DTXSID40693399

- CS1632

- Ethyl2-(oxetan-3-ylidene)acetate

- SCHEMBL1978877

- EN300-140924

- DB-003643

- 922500-91-2

- MFCD12755197

- AS-46536

- SY034540

- AKOS006343569

- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER

-

- MDL: MFCD12755197

- Piscine à noyau: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3

- La clé Inchi: CVZGHWOZWYWLBL-UHFFFAOYSA-N

- Sourire: O=C(/C=C1/COC/1)OCC

Propriétés calculées

- Qualité précise: 142.063

- Masse isotopique unique: 142.063

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 3

- Complexité: 154

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 35.5

- Le xlogp3: -0.2

Propriétés expérimentales

- Dense: 1.228

- Point de fusion: NA

- Point d'ébullition: 207.1°C at 760 mmHg

- Point d'éclair: 78℃

- Indice de réfraction: 1.558

- Le PSA: 35.53000

- Le LogP: 0.50610

- Pression de vapeur: 0.2±0.4 mmHg at 25°C

Ethyl 2-(oxetan-3-ylidene)acetate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P280-P305+P351+P338

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: 26-36

- Conditions de stockage:Sealed in dry,Store in freezer, under -20°C

Ethyl 2-(oxetan-3-ylidene)acetate Données douanières

- Code HS:29329990

Ethyl 2-(oxetan-3-ylidene)acetate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-100g |

Ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 98% | 100g |

¥3531.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-1G |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 97% | 1g |

¥ 145.00 | 2023-03-17 | |

| Enamine | EN300-140924-0.1g |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 93% | 0.1g |

$19.0 | 2023-02-15 | |

| TRC | E936918-50mg |

Ethyl 2-(Oxetan-3-ylidene)acetate |

922500-91-2 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-140924-0.5g |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 93% | 0.5g |

$32.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-25g |

Ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 98% | 25g |

¥1061.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-10G |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 97% | 10g |

¥ 547.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-25G |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 97% | 25g |

¥ 970.00 | 2023-04-13 | |

| abcr | AB304767-250 mg |

Ethyl 2-(oxetan-3-ylidene)acetate, 95%; . |

922500-91-2 | 95% | 250 mg |

€80.40 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43260-100mg |

Ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 95% | 100mg |

¥24.0 | 2023-09-08 |

Ethyl 2-(oxetan-3-ylidene)acetate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0.5 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 17 h, 0 - 5 °C

1.2 0 - 5 °C; 17 h, 0 - 5 °C

Référence

- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Solvents: Dichloromethane ; cooled; overnight, rt

Référence

- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization, Angewandte Chemie, 2020, 59(6), 2375-2379

Méthode de production 5

Conditions de réaction

Référence

- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions, Beilstein Journal of Organic Chemistry, 2020, 16, 1936-1946

Méthode de production 6

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt

Référence

- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Solvents: Dichloromethane ; cooled; 2 h, rt

Référence

- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt

Référence

- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Solvents: Dichloromethane

Référence

- 3-Oxetanone, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6

Méthode de production 10

Conditions de réaction

1.1 Solvents: Dichloromethane ; rt

Référence

- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,

Méthode de production 11

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

Référence

- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety, Journal of Medicinal Chemistry, 2020, 63(18), 10352-10379

Méthode de production 12

Conditions de réaction

1.1 Solvents: Dichloromethane ; rt

Référence

- (Ethoxycarbonylmethylene)triphenylphosphorane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9

Méthode de production 13

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt

Référence

- Oxetanes as promising modules in drug discovery, Angewandte Chemie, 2006, 45(46), 7736-7739

Méthode de production 14

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt

1.2 30 min, rt

1.2 30 min, rt

Référence

- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

Référence

- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt

Référence

- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Solvents: Dichloromethane

Référence

- Oxetanes in Drug Discovery: Structural and Synthetic Insights, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246

Méthode de production 18

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt

Référence

- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy group, Tetrahedron Letters, 2014, 55(28), 3805-3808

Méthode de production 19

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

Référence

- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt

Référence

- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,

Ethyl 2-(oxetan-3-ylidene)acetate Raw materials

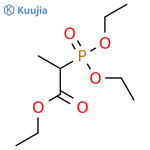

- ethyl 2-diethoxyphosphorylpropanoate

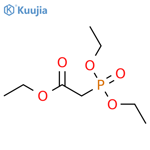

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- Triethyl phosphonoacetate

- 3-Oxetanone

Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products

Ethyl 2-(oxetan-3-ylidene)acetate Littérature connexe

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

5. Book reviews

Classification associée

- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés esters d'acides carboxyliques

- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés dérivés d'acide carboxylique esters d'acides carboxyliques

922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate) Produits connexes

- 6124-79-4(4-Methyl-2(5H)-furanone)

- 638-10-8(ethyl 3-methylbut-2-enoate)

- 62054-49-3(Ethyl trans-3-Methyl-4-oxocrotonate)

- 34876-10-3(2-Butenoic acid,3-methyl-, 1,1'-anhydride)

- 53439-15-9(Ethyl 3-Methyl-2-butenoate-d6)

- 1691077-86-7(2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid)

- 1412255-02-7(Methyl 2-formylquinoline-7-carboxylate)

- 2098073-42-6(3-{3-methylimidazo1,2-apyridin-2-yl}aniline)

- 2228829-65-8(1-(1-ethyl-1H-imidazol-2-yl)cyclopropylmethanol)

- 119744-61-5(N-Ethyl 4-Fluorobenzylamine Hydrochloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate

Pureté:99%/99%

Quantité:25g/100g

Prix ($):163.0/538.0